molecular formula C21H24N2O3 B6570336 2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 946318-66-7

2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B6570336
CAS No.: 946318-66-7
M. Wt: 352.4 g/mol
InChI Key: VWWGDJXMIAJRNL-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a propanoyl group, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, 2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent or a precursor for drug synthesis. Its unique structure may interact with specific biological targets, leading to the development of novel treatments.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

  • 2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

  • 2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-5-yl)benzamide

Uniqueness: 2-Ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide stands out due to its specific substitution pattern and the presence of the ethoxy group, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

2-ethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-20(24)23-13-7-8-15-14-16(11-12-18(15)23)22-21(25)17-9-5-6-10-19(17)26-4-2/h5-6,9-12,14H,3-4,7-8,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWGDJXMIAJRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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